2-{[(Anthracen-9-yl)oxy]methyl}oxirane
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Overview
Description
2-{[(Anthracen-9-yl)oxy]methyl}oxirane is a chemical compound that features an anthracene moiety linked to an oxirane ring via a methylene bridge. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics and materials science .
Preparation Methods
The synthesis of 2-{[(Anthracen-9-yl)oxy]methyl}oxirane typically involves the reaction of 9-anthracenemethanol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(Anthracen-9-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of anthracene derivatives with reduced functional groups.
Scientific Research Applications
2-{[(Anthracen-9-yl)oxy]methyl}oxirane has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Materials Science: It is employed in the synthesis of novel materials with unique optical and electronic properties, making it valuable for advanced material research.
Biological Studies: The compound’s structural features make it a useful probe in studying biological systems, particularly in understanding molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[(Anthracen-9-yl)oxy]methyl}oxirane involves its interaction with molecular targets through its oxirane ring and anthracene moiety. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the molecular structure and function of the target, influencing various biochemical pathways .
Comparison with Similar Compounds
2-{[(Anthracen-9-yl)oxy]methyl}oxirane can be compared with other anthracene derivatives such as:
9-Anthracenemethanol: Similar in structure but lacks the oxirane ring, making it less reactive in certain chemical reactions.
Anthracen-9-ylmethanethiol: Contains a thiol group instead of an oxirane ring, leading to different reactivity and applications.
Anthracene-oxadiazole derivatives: These compounds have different functional groups attached to the anthracene moiety, resulting in varied optical and electronic properties.
The uniqueness of this compound lies in its combination of the anthracene moiety and the oxirane ring, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
46963-21-7 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(anthracen-9-yloxymethyl)oxirane |
InChI |
InChI=1S/C17H14O2/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)19-11-14-10-18-14/h1-9,14H,10-11H2 |
InChI Key |
LIWWKPYFIKMMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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